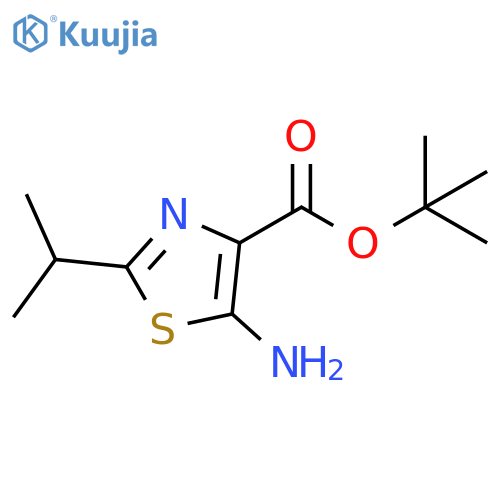Cas no 2137709-34-1 (4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester)

2137709-34-1 structure
商品名:4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester
CAS番号:2137709-34-1
MF:C11H18N2O2S
メガワット:242.337821483612
CID:5298214
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C11H18N2O2S/c1-6(2)9-13-7(8(12)16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3
- InChIKey: SVHYDEJGSCVDJO-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=C(C(OC(C)(C)C)=O)N=C1C(C)C
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767735-1.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
| Enamine | EN300-767735-5.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
| Enamine | EN300-767735-0.1g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.1g |
$956.0 | 2024-05-22 | |
| Enamine | EN300-767735-0.05g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.05g |
$912.0 | 2024-05-22 | |
| Enamine | EN300-767735-2.5g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
| Enamine | EN300-767735-0.25g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.25g |
$999.0 | 2024-05-22 | |
| Enamine | EN300-767735-10.0g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
| Enamine | EN300-767735-0.5g |
tert-butyl 5-amino-2-(propan-2-yl)-1,3-thiazole-4-carboxylate |
2137709-34-1 | 95% | 0.5g |
$1043.0 | 2024-05-22 |
4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2137709-34-1 (4-Thiazolecarboxylic acid, 5-amino-2-(1-methylethyl)-, 1,1-dimethylethyl ester) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
